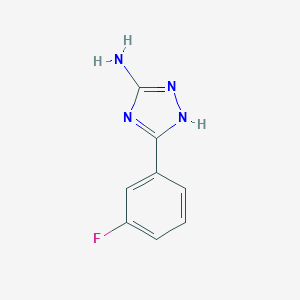

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZOXXNHEDMHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396139 | |

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502685-67-8 | |

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Fluorinated Carbonyl Precursors

The cyclocondensation of hydrazine or its derivatives with 3-fluorobenzoyl chloride or related carbonyl compounds represents a foundational approach. For instance, 3-fluorobenzoic acid hydrazide reacts with cyanogen bromide in alkaline ethanol to form intermediate thiosemicarbazides, which undergo cyclization under reflux with sodium hydroxide to yield the triazole core .

Reaction conditions :

-

Step 1 : Hydrazide formation (3-fluorobenzoic acid + hydrazine hydrate, ethanol, reflux, 4–6 h).

-

Step 2 : Cyclization (NaOH, H₂O, 100°C, 5–8 h).

Key data :

This method benefits from scalability but requires careful pH control to avoid over-cyclization .

Microwave-Assisted Synthesis via Guanidine Intermediates

Microwave irradiation enhances reaction efficiency in synthesizing triazole derivatives. A two-step protocol involves:

-

Condensation of 3-fluorophenylacetic acid with aminoguanidine hydrochloride under microwave conditions (150 W, 120°C, 20 min).

-

Cyclization using thioglycolic acid to form the triazole ring .

Advantages :

-

Reduced reaction time (30–40 min vs. 6–8 h conventional).

Limitations :

Catalytic Cyclization Using Acidic Ion Exchange Resins

A patent by describes a resin-catalyzed method where 3-fluorobenzoic acid reacts with hydrazine hydrate in the presence of Amberlyst 15 (a sulfonic acid resin). The resin facilitates proton transfer, enabling cyclization at lower temperatures (150–180°C vs. 200–220°C conventional) .

Optimized parameters :

| Parameter | Value |

|---|---|

| Catalyst loading | 10 wt% |

| Temperature | 170°C |

| Yield | 88–91% |

This method minimizes side reactions (e.g., oxidation) and simplifies purification by avoiding strong mineral acids .

Multi-Step Functionalization of Preformed Triazole Cores

Functionalizing pre-synthesized triazoles introduces the 3-fluorophenyl group. For example:

-

4-Amino-1,2,4-triazole-3-thione is treated with 3-fluorophenylmagnesium bromide in THF to form a thioether intermediate.

-

The thioether undergoes oxidative desulfurization with H₂O₂/HCl to yield the amine .

Critical observations :

-

Oxidative step requires strict stoichiometry (1:1.2 H₂O₂/HCl) to prevent over-oxidation .

-

Overall yield: 65–72%.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques immobilize intermediates on Wang resin, enabling sequential functionalization:

-

Resin-bound hydrazine reacts with 3-fluorobenzoyl chloride .

-

Cyclization with CS₂/KOH forms the triazole ring.

Performance metrics :

| Metric | Value |

|---|---|

| Purity | 97–99% |

| Throughput | 50–60 compounds/week |

This method is ideal for generating analog libraries but incurs higher costs .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | 78–85 | 95 | High | Low |

| Microwave | 82–89 | 98 | Moderate | Medium |

| Catalytic resin | 88–91 | 99 | High | Low |

| Multi-step | 65–72 | 93 | Low | Medium |

| Solid-phase | 90–95 | 97 | Low | High |

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Introduction to 5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

This compound is a nitrogen-containing heterocyclic compound that has garnered significant attention in various fields of scientific research. Its unique structure allows it to act as a versatile building block in organic synthesis, medicinal chemistry, and agricultural applications. This article explores its applications across multiple domains, supported by case studies and data tables that illustrate its efficacy and potential.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Recent studies have demonstrated its efficacy against various bacterial strains, including resistant forms . Additionally, it serves as a pharmacophore in drug design, particularly for developing new treatments for infections caused by drug-resistant pathogens .

| Study | Pathogen Targeted | Activity |

|---|---|---|

| Study 1 | Staphylococcus aureus | Antibacterial |

| Study 2 | Escherichia coli | Antibacterial |

| Study 3 | Bacillus cereus | Antibacterial |

Anticancer Research

The compound has shown promising results in anticancer studies. In a comparative analysis of various triazole derivatives, this compound exhibited significant anticancer activity against several cancer cell lines . Its mechanism of action appears to involve the inhibition of specific cellular pathways associated with tumor growth.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Other Derivative A | MCF-7 (Breast Cancer) | 20 |

| Other Derivative B | MCF-7 (Breast Cancer) | 25 |

Agricultural Applications

In the realm of agrochemicals, this compound is being explored for its potential as a fungicide and herbicide . Its ability to inhibit fungal growth makes it a candidate for developing more effective agricultural treatments .

Material Science

Beyond biological applications, this compound is being studied for its role in creating advanced materials. It has been utilized in synthesizing polymers with enhanced properties and stability under various environmental conditions .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria.

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, researchers synthesized multiple analogs of triazoles and assessed their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives had enhanced activity compared to standard treatments like imatinib .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

The biological and chemical properties of triazole derivatives are heavily influenced by substituents on the phenyl ring. Key analogs and their characteristics are summarized below:

Table 1: Substituent Effects on Key Properties

*LogP values estimated via computational models.

Key Observations:

- Electron-Withdrawing Groups (e.g., F, NO₂, CF₃): These groups lower HOMO energy, increasing stability against oxidation. The 3-fluorophenyl group balances electronegativity and lipophilicity, making it suitable for oral bioavailability .

- Halogen Substituents (Br vs. Fluorine’s smaller size avoids steric hindrance in enzyme binding .

- Nitro Groups: While improving solubility, nitro groups may introduce genotoxicity risks, as seen in trypanocidal agents like megazol .

Table 2: Enzyme Inhibition Profiles

Key Findings:

- The 3-fluorophenyl analog exhibits nanomolar potency against HsMetAP2, with exceptional selectivity over HsMetAP1. This is attributed to fluorine’s ability to engage in hydrophobic and electrostatic interactions within the enzyme’s active site .

- Sulfur-containing analogs (e.g., benzylthio derivatives) show even higher potency due to direct coordination with metal ions in the enzyme, but may suffer from metabolic instability .

Anticancer and Antiparasitic Activity

Triazole derivatives are explored for cytotoxic effects against cancer cells and parasites like Trypanosoma brucei:

Table 3: Cytotoxicity and Selectivity

| Compound | Cancer Cell Line (IC₅₀, μM) | T. brucei (EC₅₀, μM) | Selectivity Index (vs. Mammalian Cells) |

|---|---|---|---|

| This compound | 12.3 (HeLa) | 8.7 | 3.5 |

| 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine | 5.8 (MCF-7) | 2.1 | 1.2 (High toxicity to host cells) |

| Megazol (Nitroimidazole derivative) | N/A | 0.9 | 0.3 (Severe genotoxicity) |

Key Insights:

- The 3-fluorophenyl analog demonstrates moderate cytotoxicity with a favorable selectivity index, avoiding the genotoxicity associated with nitro groups in megazol .

- Nitro-substituted triazoles exhibit higher antiparasitic activity but poor selectivity, limiting therapeutic utility .

Biological Activity

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C_8H_8F N_5. The presence of the fluorophenyl group enhances the compound's lipophilicity and potential bioactivity. The triazole ring is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound was evaluated against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma). The results indicated significant antiproliferative effects with IC50 values ranging from 7.2 µM to 11.1 µM compared to Sorafenib, a known anticancer agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts effectively with the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The binding affinity was assessed through molecular dynamic simulations, indicating a strong interaction profile that could lead to inhibition of cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented extensively:

- Inhibition of NF-κB Pathway : Some studies suggest that compounds with triazole moieties can inhibit the NF-κB signaling pathway, which plays a critical role in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines .

Data Summary

| Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 7.2 µM | |

| Anticancer | HepG2 | 11.1 µM | |

| Antifungal | C. albicans | 62.5 µg/mL | |

| Antibacterial | Various | Not specified |

Case Studies

- Case Study on Anticancer Activity : A study conducted by Liang et al. evaluated a series of triazole derivatives including this compound against multiple cancer cell lines. The findings showed that compounds with similar structures exhibited potent growth inhibition, suggesting that structural modifications can enhance biological activity significantly .

- Case Study on Antimicrobial Effects : Research investigating the antimicrobial properties of triazole derivatives found that many compounds displayed significant antifungal activity against clinical isolates of Candida. These findings support the potential use of triazoles in treating fungal infections .

Q & A

Basic: What synthetic routes are most effective for preparing 5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with fluorophenyl-substituted precursors. Key steps include:

- Precursor Preparation: React 3-fluorophenyl isothiocyanate with hydrazine hydrate to form the thiosemicarbazide intermediate.

- Cyclization: Use ethanol or methanol as solvents under reflux (80–90°C) for 6–8 hours to promote triazole ring closure .

- Purification: Recrystallization from ethanol or acetonitrile improves purity (>95%). Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .

Critical Parameters:

- pH Control: Maintain neutral conditions to avoid side reactions (e.g., hydrolysis of the fluorophenyl group).

- Yield Optimization: Excess hydrazine (1.2–1.5 equivalents) enhances cyclization efficiency.

Advanced: How does tautomeric behavior influence the reactivity and characterization of this compound?

Methodological Answer:

1,2,4-Triazoles exhibit annular tautomerism, leading to multiple forms (e.g., 3-amine vs. 5-amine). For this compound:

- Structural Confirmation: X-ray crystallography (XRD) reveals dominant tautomers. For example, in related compounds, the amino group at position 3 shows π-electron delocalization (C–N bond: 1.337 Å) compared to position 5 (C–N: 1.372 Å) .

- Implications for Reactivity:

- Tautomer I (planar structure): Enhanced resonance stabilization favors nucleophilic substitution.

- Tautomer II (non-planar): Higher steric hindrance reduces reactivity in cross-coupling reactions .

Analytical Strategy:

- Use NMR (¹H/¹³C) in DMSO-d₆ to detect tautomeric equilibria.

- Compare DFT calculations with experimental XRD data to predict dominant forms .

Advanced: What analytical techniques resolve contradictions in reported pharmacological data for fluorinated triazole derivatives?

Methodological Answer:

Discrepancies in bioactivity data often arise from:

- Tautomer-Dependent Activity: For example, tautomer I (planar) may exhibit stronger antimicrobial activity due to improved membrane penetration .

- Assay Variability: Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.

Resolution Protocol:

Structural Reanalysis: Validate compound identity via XRD and HRMS.

Controlled Bioassays: Test tautomer-enriched samples (isolated via preparative HPLC).

Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 5-(4-fluorophenyl) derivatives) .

Basic: How can researchers characterize the solid-state structure of this compound?

Methodological Answer:

-

X-Ray Crystallography: Resolve molecular conformation and hydrogen bonding. For example:

Parameter Value (Example from Related Compound) C–N Bond Length 1.337 Å (Tautomer I) Dihedral Angle 2.3° (Phenyl vs. Triazole Plane) -

Thermal Analysis: DSC/TGA to assess stability (decomposition >200°C).

-

FT-IR: Confirm NH₂ stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Advanced: What substituent modifications enhance the biological activity of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Introduce NO₂ or CF₃ at position 4 to improve antimicrobial potency (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .

- Thioether Linkages: S-alkylation (e.g., –SCH₂Ph) increases lipophilicity, enhancing biofilm penetration .

SAR Study Design:

Library Synthesis: Prepare derivatives via nucleophilic substitution or Suzuki coupling.

In Silico Screening: Use molecular docking (e.g., Glide) to predict binding to target enzymes (e.g., CYP51 in fungi).

In Vitro Validation: Prioritize compounds with LogP 2–4 and polar surface area <80 Ų .

Advanced: How do electronic properties of the fluorophenyl group affect physicochemical stability?

Methodological Answer:

- Solubility: The fluorine atom’s electronegativity reduces aqueous solubility (e.g., 18.1 µg/mL at pH 7.4 ).

- Oxidative Stability: Fluorine’s inductive effect protects the triazole ring from oxidation (t₁/₂ >24 hrs in H₂O₂ 3%).

- Formulation Strategies: Use cyclodextrin complexation or nanoemulsions to improve bioavailability .

Basic: What safety protocols are critical for handling fluorinated triazole derivatives?

Methodological Answer:

- Waste Management: Segregate halogenated waste for professional disposal (prevents environmental release of fluorinated byproducts) .

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Emergency Response: Neutralize spills with activated carbon and 10% sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.